(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid

Medicinal Chemistry Anti-inflammatory Drug Discovery Heterocyclic Synthesis

Researchers requiring regiospecific 5-acetic acid functionality on the 1,2,4-triazole ring often face limited sourcing options for this precise substitution pattern. (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid is the validated starting material for synthesizing 1-acylated-5-amino-1,2,4-triazole-3-acetates that demonstrate superior in vivo anti-inflammatory activity and reduced gastric ulcerogenicity compared to indomethacin. • Enables synthesis of anti-inflammatory triazole-3-acetates inaccessible from the 3-carboxylic acid analog. • Forms distinct metal-organic frameworks (Zn-Atz-Ac) with CH₄ uptake of 25.18 cm³ g⁻¹ and CH₄/N₂ selectivity of 7.8 at 298 K. • Available at ≥95% purity from multiple qualified suppliers with batch-specific QC documentation.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
CAS No. 143832-52-4
Cat. No. B045398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid
CAS143832-52-4
Synonyms5-Amino-3-carboxymethyl-1,2,4-triazole;  5-Amino-1H-1,2,4-triazole-3-acetic Acid
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESC(C1=NC(=NN1)N)C(=O)O
InChIInChI=1S/C4H6N4O2/c5-4-6-2(7-8-4)1-3(9)10/h1H2,(H,9,10)(H3,5,6,7,8)
InChIKeyONMNOXQLJYNSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Amino-1H-1,2,4-triazol-5-yl)acetic Acid Specifications


(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid, also designated as 5-amino-(1H)-1,2,4-triazole-3-acetic acid, is a heterocyclic building block with the molecular formula C₄H₆N₄O₂ and a molecular weight of 142.12 g/mol . It features a 1,2,4-triazole core bearing a 3-amino substituent and a 5-acetic acid moiety, with a predicted acid dissociation constant (pKa) of 3.77 ± 0.10 and a melting point of 220 °C (decomposition) . The compound is commercially available at purities of ≥95% and 97% from multiple research suppliers.

(3-Amino-1H-1,2,4-triazol-5-yl)acetic Acid: Substitution Risks


The substitution pattern of the 1,2,4-triazole ring is critical for the compound's performance in both synthetic derivatization and coordination chemistry. The presence of an amino group at the 3-position and an acetic acid side chain at the 5-position uniquely enables the synthesis of specific acylated 1,2,4-triazole-3-acetates with demonstrated anti-inflammatory activity, a regiochemistry that cannot be achieved with the corresponding 3-carboxylic acid analog [1]. Furthermore, the carboxylic acid group in this compound provides a distinct metal-binding mode compared to the non-acid analog 3-amino-1,2,4-triazole, resulting in the formation of different metal-organic framework topologies and gas separation selectivities [2]. Simply substituting this compound with another in-class triazole acetic acid derivative risks altering reaction outcomes and material properties in a non-predictable manner.

Evidence-Based Selection Guide for (3-Amino-1H-1,2,4-triazol-5-yl)acetic Acid


Anti-Inflammatory Triazole Acetate Synthesis

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid (designated as compound 1) serves as the essential precursor for the synthesis of 1-acylated-5-amino-1,2,4-triazole-3-acetates (3a–e) [1]. In a carrageenan-induced rat paw edema model, these 1-acylated derivatives 3a–e exhibited higher anti-inflammatory activity than the regioisomeric 5-acylamino derivatives 4a–e, and demonstrated low gastric ulcerogenicity compared with the standard NSAID indomethacin [1]. This establishes a clear functional differentiation: the specific regiochemistry afforded by the target compound leads to a more favorable pharmacological profile.

Medicinal Chemistry Anti-inflammatory Drug Discovery Heterocyclic Synthesis

MOF-Based CH₄/N₂ Separation Selectivity

The use of 3-amino-1,2,4-triazole (Atz) and acetate in the synthesis of the microporous Zn-Atz-Ac framework—where the acetate derives from the acetic acid moiety of the target compound—yields a material with a CH₄ uptake of 25.18 cm³ g⁻¹ and a CH₄/N₂ selectivity of 7.8 at 298 K and 100 kPa [1]. In direct comparison, an oxalate-pillared analog Zn-Atz-OX exhibits a lower CH₄ uptake of 18.2 cm³ g⁻¹ and a significantly reduced selectivity of 3.3 [1]. The enhanced performance is attributed to the amino-rich, tortuous pore environment created by the target ligand architecture [1].

Materials Chemistry Gas Separation Metal-Organic Frameworks

Co(II) and Mn(II) Complex Characterization

The ligand H₂Trza (3-amino-1H-1,2,4-triazole-5-acetate) forms isomorphic mononuclear complexes with Co(II) and Mn(II): [M(HTrza)₂(H₂O)₂]·2H₂O [1]. X-ray crystallography reveals that H₂Trza itself crystallizes in the tetragonal system (space group P4₃, a = b = 5.0445(13) Å, c = 27.054(10) Å, Z = 4) [1]. The Co(II) complex adopts a monoclinic system (space group P2₁/n, a = 7.6543(8) Å, b = 7.3453(8) Å, c = 13.6283(14) Å, β = 91.5990(10)°, Z = 2), while the Mn(II) complex is triclinic [1]. Thermogravimetric analysis confirms the thermal stability of these coordination entities [1].

Coordination Chemistry Crystallography Thermal Analysis

Physicochemical Differences from Carboxylic Acid Analog

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid exhibits a predicted pKa of 3.77 ± 0.10 and a melting point of 220 °C (decomposition) . In contrast, its closest carboxylic acid analog, 3-amino-1,2,4-triazole-5-carboxylic acid (CAS 3641-13-2), has a molecular formula of C₃H₄N₄O₂ (MW 128.09) and a melting point range of 178–182 °C . The presence of the methylene spacer in the acetic acid derivative increases molecular weight by approximately 11% and modifies the acid strength and thermal decomposition profile relative to the directly attached carboxylate analog.

Physicochemical Properties Analytical Chemistry Compound Characterization

Validated Applications of (3-Amino-1H-1,2,4-triazol-5-yl)acetic Acid


Synthesis of Anti-Inflammatory Triazole Acetates

This compound is the validated starting material for preparing a series of 1-acylated-5-amino-1,2,4-triazole-3-acetates (3a–e), which have demonstrated superior in vivo anti-inflammatory activity compared to their 5-acylamino regioisomers and reduced gastric ulcerogenicity relative to indomethacin in a carrageenan-induced rat paw edema model [1].

Fabrication of MOFs for CH₄/N₂ Separation

The acetate-pillared Zn-Atz-Ac framework, constructed using 3-amino-1,2,4-triazole and acetate derived from this compound, achieves a CH₄ uptake of 25.18 cm³ g⁻¹ and a CH₄/N₂ selectivity of 7.8 at 298 K and 100 kPa, outperforming the oxalate-pillared analog Zn-Atz-OX (18.2 cm³ g⁻¹ uptake, selectivity 3.3) [2]. This material is suitable for coal-bed methane purification applications.

Synthesis of Co(II) and Mn(II) Complexes

The ligand H₂Trza forms discrete mononuclear complexes [M(HTrza)₂(H₂O)₂]·2H₂O with Co(II) and Mn(II), exhibiting distinct crystallographic parameters and thermal stability as determined by single-crystal XRD and TGA [3]. These complexes serve as building blocks for supramolecular networks and can inform the design of new coordination polymers.

Ester and Amide Preparation for SAR Studies

Various synthetic routes have been examined for converting 5-amino-1,2,4-triazol-3-ylacetic acid into its corresponding esters and amides, enabling further derivatization for medicinal chemistry and agrochemical intermediate development [4].

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